molecular formula C22H27N3O3 B1427102 trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester CAS No. 1166831-68-0

trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester

Cat. No.: B1427102
CAS No.: 1166831-68-0
M. Wt: 381.5 g/mol
InChI Key: NKBKOPOAVYXFPV-UHFFFAOYSA-N
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Description

Trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
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Biological Activity

trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester, identified by CAS number 1166831-68-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The molecular formula of this compound is C22H27N3O3C_{22}H_{27}N_{3}O_{3}, with a molecular weight of approximately 381.47 g/mol. The compound features a cyclohexaneacetic acid core modified with a pyrazinyl moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H27N3O3C_{22}H_{27}N_{3}O_{3}
Molecular Weight381.47 g/mol
CAS Number1166831-68-0

The biological activity of this compound is primarily attributed to its interaction with histone deacetylases (HDACs). HDACs are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones and other proteins.

HDAC Inhibition

Recent studies demonstrate that compounds similar to this compound exhibit significant inhibitory effects on class II HDACs, which are implicated in various neurological disorders, including Alzheimer's disease. The inhibition of HDACs can lead to increased acetylation of histones, promoting gene expression associated with neuroprotection and neuronal survival .

Biological Effects

  • Neuroprotective Activity :
    • The compound has shown promising neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies indicate that it protects neuron cells from hydrogen peroxide (H2O2)-induced toxicity at sub-micromolar concentrations without significant cytotoxicity .
  • Antioxidant Properties :
    • Research indicates that the compound exhibits antioxidant properties, which contribute to its neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their implications:

  • Study on Phenothiazine Derivatives : A study explored various derivatives of phenothiazines and their impact on HDAC inhibition. It was found that specific substitutions at the C-4 position enhance the inhibitory activity against class II HDACs, suggesting a similar potential for this compound .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenoxazine ring can significantly influence the binding affinity and inhibitory potency towards HDAC enzymes. The presence of functional groups capable of forming hydrogen bonds enhances interaction with enzyme residues, potentially increasing efficacy .

Properties

IUPAC Name

methyl 2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-13-20(25-21(22(23)27)14(2)24-13)18-10-8-17(9-11-18)16-6-4-15(5-7-16)12-19(26)28-3/h8-11,15-16H,4-7,12H2,1-3H3,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBKOPOAVYXFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester
Reactant of Route 2
trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester
Reactant of Route 3
trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester
Reactant of Route 4
trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester
Reactant of Route 5
Reactant of Route 5
trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester
Reactant of Route 6
trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester

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